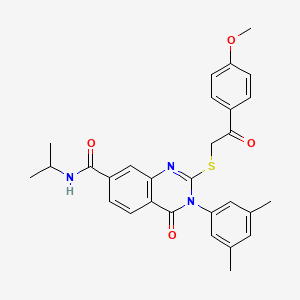

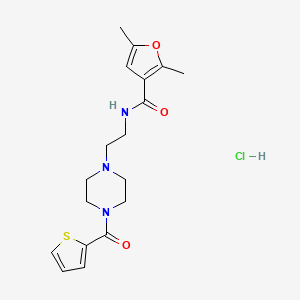

![molecular formula C14H12FNO3 B2532730 [3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate CAS No. 1436348-67-2](/img/structure/B2532730.png)

[3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

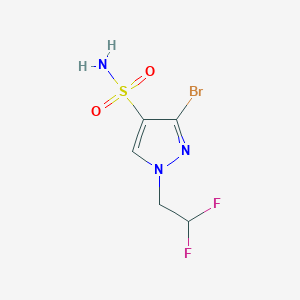

The synthesis of fluoropyridines, such as “[3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate”, involves various methods . These methods include the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and fluoropyridines fused with carbo-, heterocycles . Specific synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C14H12FNO3. The presence of fluorine in the molecule is significant as fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Physical And Chemical Properties Analysis

Fluoropyridines, such as “this compound”, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Scientific Research Applications

Synthesis and Anticancer Applications

Substituted pyridine and phenyl compounds have been actively researched for their potential in synthesizing selective kinase inhibitors and anticancer agents. For instance, the discovery of a selective Met kinase inhibitor with significant tumor stasis effects in gastric carcinoma models highlights the therapeutic potential of such compounds (Schroeder et al., 2009). Similarly, 2-phenylthiazole-4-carboxamide derivatives exhibit cytotoxicity against various cancer cell lines, indicating the broad applicability of phenyl and pyridine derivatives in cancer treatment (Aliabadi et al., 2010).

Catalytic and Synthetic Chemistry

The synthesis of polyfunctionalized compounds, such as piperidone oxime ethers, showcases the versatility of phenyl and pyridine derivatives in producing molecules with significant antiproliferative activity (Parthiban et al., 2011). This underscores the potential of "[3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate" in synthesizing new compounds with biological or catalytic applications.

Environmental and Microbial Applications

Research on the transformation of phenolic compounds under methanogenic conditions reveals the environmental relevance of such chemical transformations (Bisaillon et al., 1993). The study indicates the ability of microbial consortia to metabolize phenolic compounds, suggesting potential environmental applications for phenyl and pyridine derivatives in bioremediation and pollution control.

Fluorinated Compounds in Drug Design

The role of fluorinated compounds in medicinal chemistry is well-documented, with fluorine atoms often enhancing the metabolic stability and bioactivity of pharmaceuticals. For example, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid illustrates the strategic incorporation of fluorine into bioactive molecules, potentially improving their pharmacokinetic properties (Van Hende et al., 2009).

properties

IUPAC Name |

[3-(methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3/c1-18-9-10-3-2-4-12(7-10)19-14(17)11-5-6-16-13(15)8-11/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWXPCFWUSVILS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC=C1)OC(=O)C2=CC(=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

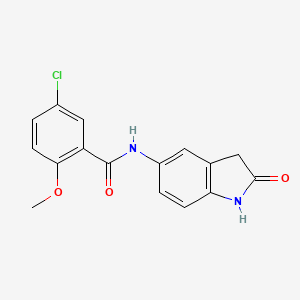

![2-(4-Chlorophenoxy)-1-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2532647.png)

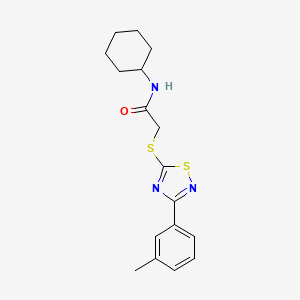

![2-(benzylthio)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone](/img/structure/B2532649.png)

![2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2532652.png)

![methyl 4-((2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2532659.png)

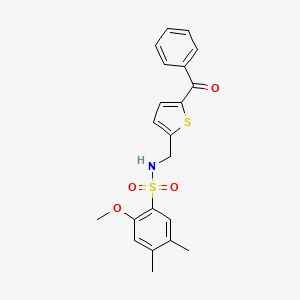

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate](/img/structure/B2532668.png)